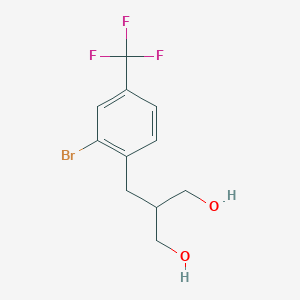
2-(2-Bromo-4-(trifluoromethyl)benzyl)propane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-4-(trifluoromethyl)benzyl)propane-1,3-diol is an organic compound characterized by the presence of bromine, trifluoromethyl, and benzyl groups attached to a propane-1,3-diol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-(trifluoromethyl)benzyl)propane-1,3-diol typically involves the bromination of a benzyl precursor followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperature and pressure to ensure selective bromination. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and trifluoromethylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromo-4-(trifluoromethyl)benzyl)propane-1,3-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine or trifluoromethyl groups to less reactive species.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dehalogenated or defluorinated products.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Aplicaciones Científicas De Investigación
2-(2-Bromo-4-(trifluoromethyl)benzyl)propane-1,3-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromo-4-(trifluoromethyl)benzyl)propane-1,3-diol involves its interaction with molecular targets such as enzymes or receptors. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity, leading to specific biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Bis(bromomethyl)propane-1,3-diol: Similar in structure but lacks the trifluoromethyl group.
2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride: Contains a sulfonyl chloride group instead of the propane-1,3-diol backbone.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide: Similar in containing bromine and trifluoromethyl groups but differs in the overall structure.
Uniqueness
2-(2-Bromo-4-(trifluoromethyl)benzyl)propane-1,3-diol is unique due to the combination of bromine, trifluoromethyl, and benzyl groups attached to a propane-1,3-diol backbone. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C11H12BrF3O2 |
|---|---|
Peso molecular |
313.11 g/mol |
Nombre IUPAC |
2-[[2-bromo-4-(trifluoromethyl)phenyl]methyl]propane-1,3-diol |
InChI |
InChI=1S/C11H12BrF3O2/c12-10-4-9(11(13,14)15)2-1-8(10)3-7(5-16)6-17/h1-2,4,7,16-17H,3,5-6H2 |
Clave InChI |
TTZMBDGTYJFPLF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(F)(F)F)Br)CC(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


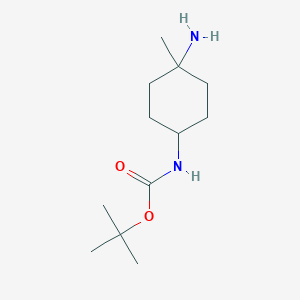
![2-[3-(4-Chloro-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13101123.png)

![2-Amino-4,6-dipropyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B13101131.png)

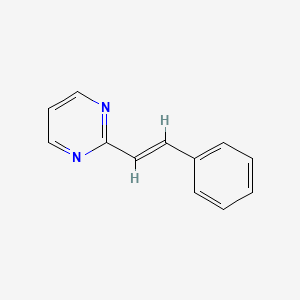
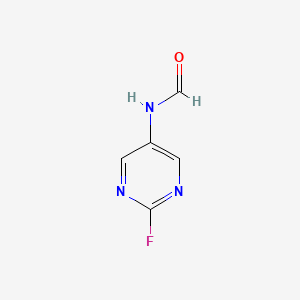
![7-Amino-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-ol](/img/structure/B13101180.png)
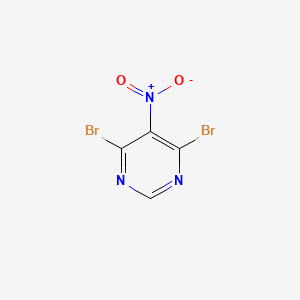
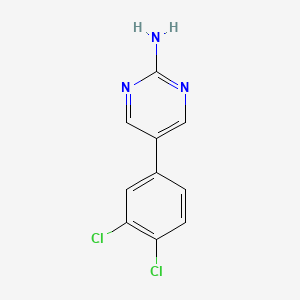
![copper;sodium;4-[10,15,20-tris(4-sulfonatophenyl)porphyrin-22,24-diid-5-yl]benzenesulfonate](/img/structure/B13101189.png)
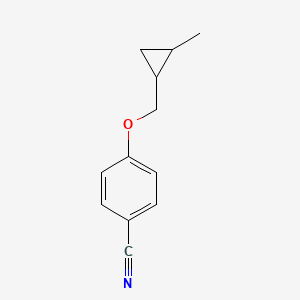
![4-(2-phenylphenyl)-N,N-bis[4-(2-phenylphenyl)phenyl]aniline](/img/structure/B13101207.png)

